Cetyl chloroformate

Catalog No.
S704936
CAS No.
26272-90-2
M.F
C17H33ClO2
M. Wt
304.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetyl chloroformate

CAS Number

26272-90-2

Product Name

Cetyl chloroformate

IUPAC Name

hexadecyl carbonochloridate

Molecular Formula

C17H33ClO2

Molecular Weight

304.9 g/mol

InChI

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3

InChI Key

HOQUWXSARQBQCW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)Cl

Esterification Reactions:

Cetyl chloroformate is a highly reactive acylating agent commonly used to convert carboxylic acids and alcohols into their corresponding esters. This process, known as esterification, is crucial for synthesizing various organic compounds, including:

  • Pharmaceuticals and drug precursors [].
  • Fragrances and flavorings [].
  • Biodegradable polymers [].
  • Plasticizers and lubricants [].

The reaction proceeds through nucleophilic attack by the alcohol on the carbonyl carbon of CCF, followed by the elimination of a chloride ion. The simplicity and efficiency of this reaction make CCF a popular choice for esterification in research laboratories.

Peptide Synthesis:

CCF finds application in peptide synthesis, a vital technique for generating peptides and proteins with specific amino acid sequences. It acts as a coupling agent, facilitating the formation of amide bonds between amino acid building blocks. This application is particularly relevant in the development of:

  • Therapeutic peptides for treating various diseases [].
  • Peptide-based vaccines [].
  • Functional biomaterials [].

CCF offers advantages like solubility in organic solvents and high reactivity, making it suitable for coupling reactions in peptide synthesis.

Modification of Biomolecules:

Cetyl chloroformate can be used to modify various biomolecules, including proteins, carbohydrates, and lipids, by introducing a fatty acyl group (derived from cetyl alcohol). This modification can influence the:

  • Solubility and hydrophobicity of the biomolecule [].
  • Biological activity and function of the biomolecule [].
  • Targeting and delivery properties of the biomolecule [].

Such modifications are valuable tools for studying the structure-function relationships of biomolecules and developing novel therapeutic agents.

Synthesis of Complex Molecules:

Beyond the specific applications mentioned above, CCF serves as a versatile building block in the synthesis of more complex molecules. Its reactive nature allows it to participate in various organic reactions, including:

  • Friedel-Crafts acylation [].
  • Claisen condensation [].
  • Aldol condensation.

Cetyl chloroformate, also known as carbonochloridic acid, hexadecyl ester, is an organic compound with the chemical formula C₁₇H₃₃ClO₂ and CAS number 26272-90-2. It appears as a colorless to yellowish liquid with a pungent odor and is classified as a chloroformate. Cetyl chloroformate is primarily utilized in the synthesis of organic peroxides and other chemical intermediates . Its structure consists of a long hydrophobic alkyl chain (hexadecyl) attached to a chloroformate functional group, which contributes to its unique chemical properties and reactivity.

Cetyl chloroformate is a hazardous material and should be handled with appropriate precautions [, ]. Here are some key safety concerns:

  • Toxicity: CCF is considered moderately toxic and can cause irritation upon contact with skin, eyes, and respiratory system [].
  • Flammability: Combustible liquid; can ignite if exposed to heat or open flames [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Cetyl chloroformate undergoes hydrolysis when exposed to water, resulting in the formation of cetyl alcohol and the release of hydrochloric acid and carbon dioxide . The reaction can be summarized as follows:

Cetyl Chloroformate+H2OCetyl Alcohol+HCl+CO2\text{Cetyl Chloroformate}+\text{H}_2\text{O}\rightarrow \text{Cetyl Alcohol}+\text{HCl}+\text{CO}_2

This hydrolytic reaction is exothermic and can be vigorous, particularly if not controlled properly. Additionally, cetyl chloroformate can react with alcohols to form esters, which further demonstrates its utility in organic synthesis.

Cetyl chloroformate can be synthesized through the reaction of hexadecanol (cetyl alcohol) with phosgene in an organic solvent such as benzene or toluene. The process involves the following steps:

  • Preparation: A saturated solution of phosgene is prepared in an organic solvent.
  • Reaction: Hexadecanol is introduced into the reaction zone where it reacts with phosgene under controlled temperature conditions (typically around 39°C).
  • Distillation: The resulting mixture is subjected to distillation to separate cetyl chloroformate from unreacted materials and byproducts .

The yield of this reaction can reach up to 80%, depending on the specific conditions employed during synthesis.

Cetyl chloroformate has several applications in various industries:

  • Organic Synthesis: It serves as an intermediate in the production of organic peroxides used in polymerization processes.
  • Pharmaceuticals: It can be utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity with alcohols and amines.
  • Plastic Additives: Cetyl chloroformate finds use as a plasticizer and additive in polymer formulations .

Interaction studies involving cetyl chloroformate primarily focus on its reactivity with water and other nucleophiles. The hydrolysis reaction is particularly significant due to its implications for safety and handling; uncontrolled exposure to moisture may lead to rapid decomposition and release of hazardous gases . Furthermore, studies on similar compounds indicate that interactions with biological systems may vary based on structural differences within the chloroformate group.

Cetyl chloroformate belongs to a broader class of compounds known as chloroformates. Here are some similar compounds for comparison:

Compound NameChemical FormulaUnique Features
Ethyl ChloroformateC₄H₇ClO₂Used extensively in esterification reactions.
Isopropyl ChloroformateC₅H₉ClO₂Known for stability under ambient conditions.
Benzyl ChloroformateC₈H₇ClO₂Reacts readily with amines for amide formation.
Butyryl ChloroformateC₅H₉ClO₂Commonly used in acylation reactions.

Uniqueness of Cetyl Chloroformate: Cetyl chloroformate's long hydrophobic chain distinguishes it from smaller chloroformates, influencing its solubility properties and applications in polymer chemistry and cosmetic formulations. Its ability to produce cetyl alcohol upon hydrolysis enhances its relevance in personal care products.

Cetyl chloroformate (Chemical Abstracts Service registry number 26272-90-2) represents a significant chloroformate ester with the molecular formula C17H33ClO2 and a molecular weight of 304.9 grams per mole [1] [2]. The compound, systematically named hexadecyl carbonochloridate according to International Union of Pure and Applied Chemistry nomenclature, exhibits a characteristic chloroformate functional group attached to a sixteen-carbon aliphatic chain [1] [3]. The molecular structure comprises a carbonyl carbon bonded to both a chlorine atom and an oxygen atom, with the oxygen further connected to the hexadecyl alkyl chain [3].

Molecular Geometry and Conformational Analysis

The molecular architecture of cetyl chloroformate displays a linear aliphatic chain terminated by the reactive chloroformate functional group [3]. The compound exists as a clear to light yellow liquid under standard conditions, indicating conformational flexibility within the long alkyl chain [2] [4]. The extended molecular structure contributes to its lipophilic character, with the hexadecyl chain providing substantial hydrophobic interactions [5].

Computational predictions have generated collision cross section data for various ionized forms of cetyl chloroformate, providing insights into its three-dimensional structure in the gas phase [3]. The predicted collision cross sections range from 174.2 Ångströms squared for the dehydrated protonated form to 207.2 Ångströms squared for the acetate adduct, reflecting the molecular size and conformational states [3].

Adductm/zPredicted Collision Cross Section (Ångströms²)
[M+H]+305.22420180.0
[M+Na]+327.20614183.6
[M-H]-303.20964178.2
[M+NH4]+322.25074196.1
[M+K]+343.18008179.0

X-ray Crystallography and Spectroscopic Characterization

Limited crystallographic data are available for cetyl chloroformate itself, though related cetyl ester compounds have been subjected to X-ray diffraction analysis [6]. Studies on analogous long-chain esters reveal lamellar crystalline structures with preferred orientation in specific crystallographic directions [6]. The absence of comprehensive X-ray crystallographic data for cetyl chloroformate may be attributed to its liquid state at room temperature and potential hydrolytic instability [2] [7].

Spectroscopic characterization of chloroformate esters typically reveals characteristic infrared absorption patterns consistent with the carbonyl and carbon-oxygen stretching vibrations [8]. Esters generally exhibit three intense infrared peaks following the "Rule of Three," with carbonyl stretches around 1700 wavenumbers, and two carbon-oxygen stretches at approximately 1200 and 1100 wavenumbers [8]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with carbon-13 spectra showing characteristic carbonyl carbon signals and methylene carbon patterns consistent with long-chain aliphatic structures [9].

Computational Modeling of Electronic Structure

Computational chemistry studies on chloroformate compounds have employed density functional theory calculations to elucidate electronic structure and molecular properties [10]. Quantum chemical modeling approaches have been utilized to predict standard enthalpies of formation and other thermodynamic parameters for organic compounds, including chloroformate derivatives [10]. The electronic structure of cetyl chloroformate involves the electron-withdrawing nature of the chloroformate group, which influences the overall molecular reactivity and stability [10].

Molecular orbital calculations reveal that the chloroformate functional group exhibits significant electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack [10]. The extended alkyl chain provides electronic stabilization through inductive effects while contributing to the overall lipophilic character of the molecule [10].

Thermodynamic Parameters

The thermodynamic properties of cetyl chloroformate have been characterized through experimental measurements and theoretical predictions [2] [11] [12]. These parameters are essential for understanding the compound's phase behavior, stability, and practical applications in synthetic chemistry.

Melting Point, Boiling Point, and Phase Behavior

Cetyl chloroformate exhibits a melting point of 14 degrees Celsius, indicating its liquid state under typical ambient conditions [2] [11] [12]. The relatively low melting point reflects the flexibility of the long aliphatic chain and the molecular packing characteristics in the solid state [2] [11].

The boiling point data present some discrepancies between predicted and experimental values [2] [11] [13]. Computational predictions suggest a boiling point of 367.1 ± 11.0 degrees Celsius [2] [13], while industrial data from BASF indicate a significantly lower boiling point of 120 degrees Celsius [11] [12]. This substantial difference may reflect different measurement conditions, purity levels, or potential decomposition occurring at elevated temperatures [11] [12].

The phase behavior of cetyl chloroformate is influenced by its susceptibility to hydrolysis in the presence of water vapor [11] [7]. The compound demonstrates thermal stability up to its flash point, which exceeds 230 degrees Fahrenheit (110 degrees Celsius) [2] [4]. Industrial synthesis data indicate successful distillation at moderate temperatures, with one patent reporting distillation at 39 degrees Celsius under specific conditions [14].

Density, Refractive Index, and Vapor Pressure Profiles

The density of cetyl chloroformate has been consistently measured across multiple sources, with values ranging from 0.923 to 0.930 grams per milliliter at 25 degrees Celsius [2] [11] [4] [15]. The BASF technical data sheet reports a density of 0.930 grams per cubic centimeter [11], while other sources cite 0.923 grams per milliliter [2] [4]. A certificate of analysis provides a density range of 0.929 to 0.932 grams per cubic centimeter at 20 degrees Celsius [15].

The refractive index of cetyl chloroformate is reported as 1.4480 at 20 degrees Celsius for the sodium D-line [4] [16] [15]. Quality control specifications indicate an acceptable range of 1.447 to 1.449 for the refractive index [15]. This optical property reflects the molecular polarizability and density of the liquid phase [15].

Vapor pressure measurements indicate a value of 10 Pascals at 20 degrees Celsius [2] [13] [4]. This relatively low vapor pressure is consistent with the high molecular weight and intermolecular forces associated with the long alkyl chain [2] [13]. The vapor pressure profile suggests limited volatility under standard conditions, which impacts handling procedures and environmental considerations [2] [13].

PropertyValueTemperatureReference
Density0.923-0.930 g/mL25°C [2] [11] [4] [15]
Refractive Index1.448020°C [4] [16] [15]
Vapor Pressure10 Pa20°C [2] [13] [4]
Flash Point>230°F (>110°C)- [2] [4]

Solubility and Partition Coefficients

The solubility characteristics of cetyl chloroformate are dominated by its amphiphilic nature, combining a hydrophobic hexadecyl chain with a polar, reactive chloroformate head group [5]. The compound demonstrates limited solubility in aqueous systems due to its susceptibility to hydrolysis, which produces hexadecanol and releases hydrogen chloride and carbon dioxide [7].

Organic solvent compatibility studies indicate that cetyl chloroformate dissolves readily in nonpolar and moderately polar organic solvents . The long alkyl chain contributes significantly to its lipophilic character, facilitating dissolution in hydrocarbon solvents and chlorinated compounds . Industrial synthesis procedures typically employ benzene or toluene as reaction media, suggesting good compatibility with aromatic solvents [14].

The hydrolysis reaction of cetyl chloroformate in aqueous environments proceeds according to the following stoichiometry: the chloroformate reacts with water to form the corresponding alcohol, hydrogen chloride, and carbon dioxide . This reaction is exothermic and can be vigorous under uncontrolled conditions . The hydrolytic instability limits the determination of conventional aqueous partition coefficients .

Partition coefficient studies for chloroformate compounds generally involve organic solvent systems due to their hydrolytic sensitivity [18]. Research on similar compounds has examined partitioning behavior in various solvent systems including octanol-water, heptane-water, chloroform-water, and ether-water combinations [18]. The partitioning behavior is influenced by hydrogen bonding capacity, molecular volume, and solvatochromic parameters [18].

The lipophilic character of cetyl chloroformate has been exploited in pharmaceutical applications where increased lipophilicity enhances drug delivery properties [5]. Studies have demonstrated that incorporation of hexadecanoic acid derivatives, structurally related to cetyl chloroformate, significantly improves the lipophilic character of therapeutic compounds [5]. The long carbon chain facilitates incorporation into lipid-based delivery systems and enhances membrane permeability [5].

Reaction Mechanism of Cetyl Alcohol with Phosgene

The reaction of cetyl alcohol with phosgene represents the most widely employed method for synthesizing cetyl chloroformate. The fundamental reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of cetyl alcohol attacks the electrophilic carbon center of phosgene, resulting in the formation of the chloroformate ester and hydrogen chloride as a byproduct [3] [4].

The mechanistic pathway involves the initial formation of a tetrahedral intermediate when the oxygen atom of the cetyl alcohol coordinates with the carbonyl carbon of phosgene. This intermediate subsequently undergoes elimination of hydrogen chloride to yield the desired chloroformate product. The reaction can be represented as:

C16H33OH + COCl2 → C16H33OCOCl + HCl

Experimental evidence from continuous-flow reactor studies demonstrates that when 1,000 grams of cetyl alcohol is atomized with 530 grams per hour of phosgene in benzene solution, the reaction zone adjusts to a temperature of 39°C, yielding 1,170 grams of cetyl chloroformate with a conversion efficiency of 80% based on the starting cetyl alcohol [3]. The relatively moderate temperature observed during this process indicates that the reaction proceeds smoothly without excessive exothermic behavior, which is crucial for maintaining product quality and preventing decomposition.

The reaction mechanism benefits from the atomization process, which creates a fine dispersion of reactants and promotes intimate contact between the alcohol and phosgene molecules. This approach minimizes the formation of undesirable side products such as dialkyl carbonates, which can occur when hydrogen chloride remains in contact with the reaction mixture for extended periods [3]. The isothermic conditions achieved through atomization ensure that temperature gradients are eliminated, leading to more consistent product formation and improved yields.

Continuous-Flow Reactor Optimization

Continuous-flow reactor systems have emerged as the preferred methodology for cetyl chloroformate synthesis due to their superior safety profile, enhanced heat transfer capabilities, and improved process control compared to traditional batch reactors [3] [5]. The optimization of these systems involves careful consideration of multiple parameters including reactor geometry, flow rates, temperature control, and residence time distribution.

In optimized continuous-flow systems, the reactor volume typically ranges from 1 to 50 mL, with flow rates maintained between 0.1 and 5 mL/min to achieve residence times of 0.5 to 30 minutes [3]. The compact reactor design minimizes the inventory of hazardous phosgene while maximizing the efficiency of the reaction. Temperature control within ±2°C is achieved through precise heat exchange systems that rapidly remove the heat of reaction, preventing thermal decomposition and maintaining optimal reaction conditions.

The atomization technique employed in continuous-flow reactors utilizes the vapor pressure of phosgene to create a fine mist of reactants, ensuring rapid mixing and reaction. This approach has been demonstrated to achieve yields of 80-92% for various chloroformate syntheses, with particularly impressive results for cetyl chloroformate production [3]. The short residence times, typically in the range of 13-16 seconds for lower alcohols, can be extended to several minutes for longer-chain alcohols like cetyl alcohol to ensure complete conversion.

Process intensification in continuous-flow systems is achieved through enhanced mass transfer, improved heat removal, and precise control of reaction stoichiometry. The continuous removal of hydrogen chloride prevents its accumulation and subsequent interference with the reaction, leading to cleaner product formation and reduced need for extensive purification. Additionally, the small reactor footprint and continuous operation enable scalable production with consistent quality.

Alternative Routes Using Non-Phosgene Reagents

The development of alternative synthetic routes for cetyl chloroformate has gained significant momentum due to safety concerns associated with phosgene handling and storage. Several non-phosgene approaches have been investigated, each offering distinct advantages in terms of safety, environmental impact, and operational simplicity.

Triphosgene, or bis(trichloromethyl) carbonate, represents the most successful phosgene alternative for chloroformate synthesis [6] [7]. This solid reagent decomposes to generate phosgene in situ, eliminating the need for direct phosgene handling while maintaining the essential reactivity required for chloroformate formation. The reaction proceeds through the thermal or base-catalyzed decomposition of triphosgene to produce three equivalents of phosgene, which then react with the alcohol substrate. Studies have shown that triphosgene-based methods can achieve yields of 75-80% for various chloroformate syntheses, with the added benefit of enhanced safety during handling and storage [7] [8].

The mechanism of triphosgene decomposition involves the cleavage of the central carbon-carbon bond under thermal or catalytic conditions, releasing phosgene in a controlled manner. This approach allows for precise control of phosgene concentration and minimizes the risk of exposure to toxic vapors. The reaction is typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran, with pyridine or other tertiary amines serving as both catalyst and hydrogen chloride scavenger [6] [7].

Bis(trichloromethyl)carbonate (BTC) has emerged as another promising alternative, offering improved yields compared to traditional phosgene methods [6]. The BTC approach involves the reaction of three equivalents of alcohol with one equivalent of BTC, producing three equivalents of chloroformate and three equivalents of hydrogen chloride. Sodium hydroxide has been found to be superior to pyridine as a catalyst for certain substrates, particularly phenolic compounds, though the choice of catalyst depends on the specific substrate and reaction conditions [6].

Photochemical methods using chloroform as a phosgene precursor have shown promise for laboratory-scale synthesis [9] [10]. This approach involves the photochemical oxidation of chloroform in the presence of oxygen to generate phosgene in situ, which then reacts with the alcohol substrate. While this method offers excellent safety advantages and environmental benefits, it is currently limited to relatively small-scale applications due to the photochemical requirements and lower throughput compared to conventional methods [9].

Carbon monoxide-based approaches have also been explored, utilizing the reaction of carbon monoxide with chlorine-containing reagents to generate phosgene or phosgene-like intermediates [11] [12]. These methods involve the formation of carbonyl sulfide intermediates, which are subsequently converted to chloroformates through chlorination reactions. While these approaches offer potential advantages in terms of raw material availability and cost, they require specialized equipment and operating conditions.

Purification Techniques and Yield Maximization

Distillation Under Reduced Pressure

Distillation under reduced pressure represents the most effective purification technique for cetyl chloroformate, offering superior separation efficiency while minimizing thermal decomposition risks [13] [14]. The high molecular weight and relatively low volatility of cetyl chloroformate make it particularly suitable for vacuum distillation, where reduced pressure operation significantly lowers the boiling point and prevents decomposition that might occur at atmospheric pressure.

The optimal conditions for vacuum distillation of cetyl chloroformate typically involve pressures ranging from 25 to 50 mmHg, with distillation temperatures maintained between 90 and 120°C [13]. These conditions ensure efficient separation of the product from higher-boiling impurities while avoiding the thermal stress that could lead to decomposition. The process typically achieves yield recoveries of 85-95%, making it the preferred method for large-scale purification [13].

The distillation process must be carefully controlled to prevent the formation of phosgene through thermal decomposition of the chloroformate. This is achieved by maintaining precise temperature control and using short residence times in the distillation apparatus. The distillation setup typically includes efficient condensers and provision for the safe handling of any decomposition products that might form during the process [13] [14].

Fractional distillation at atmospheric pressure can be employed for initial separation from solvents and lower-boiling impurities, though this approach typically yields lower recovery rates of 80-90% compared to vacuum distillation [13]. The choice between atmospheric and reduced pressure distillation depends on the specific impurity profile and the desired level of purification.

Solvent Extraction and Crystallization

Solvent extraction techniques play a crucial role in the purification of cetyl chloroformate, particularly for removing ionic impurities and residual acid chloride compounds [15]. The biphasic nature of most extraction systems allows for selective removal of water-soluble impurities while retaining the lipophilic chloroformate product in the organic phase.

The extraction process typically involves washing the crude chloroformate with aqueous sodium bicarbonate solution to neutralize any residual hydrogen chloride and remove ionic impurities [15]. This step is essential for preventing acid-catalyzed decomposition during storage and subsequent use. The organic phase is then washed with brine to remove any remaining aqueous traces before drying with anhydrous magnesium sulfate or calcium chloride [15].

Solvent selection for extraction is critical to achieving optimal purification results. Chloroform has been identified as the most effective extraction solvent for chloroformate compounds, providing extraction efficiencies superior to other chlorinated solvents such as carbon tetrachloride or chlorobenzene [15]. The superior performance of chloroform is attributed to its optimal balance of polarity and chloroformate solubility, resulting in efficient extraction while maintaining chemical compatibility.

Crystallization represents an additional purification option for cetyl chloroformate, particularly when high purity is required for specialized applications [15]. The crystallization process involves controlled cooling of concentrated solutions to promote the formation of pure crystals while excluding impurities. Temperature control is critical during crystallization, as rapid cooling can lead to the formation of mixed crystals containing impurities, while excessive heating can cause decomposition.

The crystallization process typically achieves yield recoveries of 60-80%, which is lower than distillation methods but offers superior purity for critical applications [15]. The choice of crystallization solvent depends on the solubility characteristics of cetyl chloroformate and the nature of the impurities to be removed. Hydrocarbon solvents such as hexane or heptane are commonly employed due to their ability to dissolve the chloroformate while maintaining low solubility for polar impurities.

Multiple recrystallization cycles can be employed to achieve ultra-high purity, though this approach results in reduced overall yields. The crystallization process must be conducted under anhydrous conditions to prevent hydrolysis of the chloroformate, which would lead to the formation of cetyl alcohol and carbon dioxide.

Drying agents such as magnesium sulfate and calcium chloride are essential for removing trace water from the purified product, achieving yield recoveries of 95-99% while ensuring the stability of the final product [15]. The choice of drying agent depends on the compatibility with the chloroformate and the level of drying required. Molecular sieves can be employed for achieving extremely low water content when required for specialized applications.

XLogP3

8.8

UNII

WRC65MY1ID

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 125 of 158 companies with hazard statement code(s):;
H290 (32.8%): May be corrosive to metals [Warning Corrosive to Metals];
H315 (99.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.4%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

26272-90-2

Wikipedia

Cetyl chloroformate

General Manufacturing Information

Carbonochloridic acid, hexadecyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types